molecular formula C18H16N2O4 B2469991 2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid CAS No. 1214672-48-6

2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid

Cat. No. B2469991
CAS RN: 1214672-48-6
M. Wt: 324.336
InChI Key: PGTLAEWYSFMXAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid” is a chemical compound with the molecular formula C18H16N2O4 . It has a molecular weight of 324.33 . The compound is also known by its CAS number 1214672-48-6 .


Molecular Structure Analysis

The molecular structure of “this compound” is based on its molecular formula C18H16N2O4 . The average mass of the molecule is 313.371 Da and the monoisotopic mass is 313.077271 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight of 324.33 . Unfortunately, specific information about its boiling point or other physical properties was not available in the sources I found .

Scientific Research Applications

Synthesis and Chemical Transformations

Novel Compound Synthesis

Researchers have developed methods for synthesizing novel compounds using bifunctional starting materials, such as 2-(2-formyl-1H-benzimidazol-1-yl)acetic acid, which undergo one-pot reactions under Ugi conditions to produce a series of novel compounds in moderate to excellent yields (Ghandi, Zarezadeh, & Taheri, 2010). Similarly, the synthesis of racemic dialkyl (2-substituted-3-oxo-2,3-dihydro-1H-isoindol-1-yl) phosphonates via a three-component reaction has been reported, highlighting an efficient synthesis approach using propylphosphonic anhydride (T3P®) as the condensing agent (Milen et al., 2016).

Hydriodic Acid-Mediated Cyclization

A method for preparing 2-substituted 2,3-dihydro-3,3-dimethyl-1H-isoindol-1-ones using hydriodic acid-mediated cyclization of secondary 2-ethenylbenzamides has been developed. This method represents a facile approach to synthesizing these compounds, demonstrating the versatility of hydriodic acid in mediating cyclization reactions (Kobayashi et al., 2010).

Intramolecular Ugi Reaction

An intramolecular Ugi reaction involving 2-(2-formyl-1H-indol-1-yl)acetic acid has been utilized to produce a novel class of N-alkyl-3-oxo-2-aryl-1,2,3,4-tetrahydropyrazino[1,2-a]indole-1-carboxamides. This reaction showcases the utility of intramolecular strategies in synthesizing complex heterocyclic compounds (Reddy et al., 2012).

Potential Biological Activities

Antibacterial Activity

The synthesis and evaluation of 1, 4-Benzoxazine analogues have shown significant antibacterial activity against various bacterial strains. This highlights the potential of these synthesized compounds in developing new antibacterial agents, demonstrating the relevance of chemical synthesis in addressing antimicrobial resistance (Kadian, Maste, & Bhat, 2012).

Antimicrobial Activity

Similarly, 1, 4 Benzothiazine derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds showed significant antibacterial and antifungal activity, further emphasizing the role of novel synthetic compounds in the development of antimicrobial agents (Kalekar, Bhat, & Koli, 2011).

properties

IUPAC Name

2-[(2-benzyl-3-oxo-1H-isoindole-1-carbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c21-15(22)10-19-17(23)16-13-8-4-5-9-14(13)18(24)20(16)11-12-6-2-1-3-7-12/h1-9,16H,10-11H2,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTLAEWYSFMXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(C3=CC=CC=C3C2=O)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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